Boc-L-Ile-OH
Description
Evolution of Protecting Group Strategies in Organic Synthesis
The concept of protecting functional groups to achieve chemoselectivity in multi-step organic synthesis has been a pivotal development in the field. researchgate.net Early peptide synthesis efforts were often hampered by the lack of reliable and selectively removable protecting groups. jst.go.jp The landscape of peptide synthesis was revolutionized by the introduction of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, a technique that relies heavily on the systematic use of protecting groups. nih.gov
Initially, the benzyloxycarbonyl (Z or Cbz) group was a popular choice for protecting the α-amino group of amino acids. nih.gov However, the harsh conditions required for its removal, often involving catalytic hydrogenation, limited its applicability with sensitive substrates. jst.go.jpnih.gov The development of the tert-butyloxycarbonyl (Boc) protecting group offered a significant advancement. acs.org The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). nih.govnih.gov This acid-lability provided a new level of orthogonality, allowing for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups, a cornerstone of the Boc/Bzl protection strategy in SPPS. nih.gov
The evolution did not stop with Boc. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions, was later introduced, offering an alternative orthogonal protection strategy. researchgate.netnih.gov While Fmoc chemistry has become prevalent due to its milder deprotection conditions, the Boc strategy remains highly relevant and is often preferred for the synthesis of certain peptides, particularly those prone to racemization under basic conditions or for the synthesis of hydrophobic peptides. nih.gov
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Primary Disadvantages |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) nih.gov | Stable to bases and nucleophiles; minimizes racemization in certain cases. acs.orgnih.gov | Requires strong acid for removal, which can be harsh on sensitive peptides. nih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) nih.gov | Mild deprotection conditions; compatible with automated synthesis. nih.gov | Base-lability can lead to side reactions like diketopiperazine formation. |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid. jst.go.jpnih.gov | Stable and crystalline derivatives. nih.gov | Harsh deprotection conditions; not compatible with sulfur-containing amino acids. nih.gov |
Significance of Boc-L-Isoleucine within the Context of Amino Acid Derivatives
Boc-L-isoleucine is a derivative of L-isoleucine, an essential amino acid characterized by a branched, hydrophobic side chain. researchgate.net The presence of the Boc group on the α-amino function transforms L-isoleucine into a versatile building block for peptide synthesis. researchgate.netresearchgate.net This protection prevents the nucleophilic amino group from participating in unwanted reactions during the formation of a peptide bond, thereby directing the reaction to the carboxylic acid end of the molecule. jst.go.jp
The significance of Boc-L-isoleucine lies in its ability to be seamlessly incorporated into a growing peptide chain using established protocols, particularly in solid-phase peptide synthesis (SPPS). rsc.org In Boc-based SPPS, the Boc group serves as a temporary protecting group for the N-terminus. It is removed with an acid like TFA, and the newly liberated amino group is then ready to be coupled with the next Boc-protected amino acid in the sequence. nih.gov This cycle of deprotection and coupling is repeated until the desired peptide is assembled. nih.gov
Furthermore, the bulky tert-butyl group of the Boc moiety can influence the solubility and conformational properties of the amino acid derivative, which can be advantageous in certain synthetic contexts. researchgate.net The stability of the Boc group under a variety of conditions allows for the use of diverse reagents for peptide coupling and for the protection of other functional groups within the molecule, offering synthetic flexibility. mdpi.com
Stereochemical Purity and Chiral Integrity in Boc-L-Isoleucine Applications
Isoleucine possesses two chiral centers, at the α-carbon and the β-carbon, leading to the possibility of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. nih.govnih.gov In biological systems, proteins are almost exclusively composed of L-amino acids. Consequently, for the synthesis of therapeutic peptides that mimic or interact with biological systems, the use of enantiomerically pure L-amino acids is of paramount importance. nih.gov
The stereochemical purity of Boc-L-isoleucine is a critical quality attribute. The presence of even small amounts of the D-enantiomer or diastereomers can have significant consequences during peptide synthesis and for the biological activity of the final product. nih.gov Enantiomeric impurities in the starting materials can lead to the formation of diastereomeric peptides, which are often difficult to separate from the desired product and can exhibit different, and potentially undesirable, biological properties. researchgate.netnih.gov
The therapeutic effect of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence and stereochemistry of its constituent amino acids. nih.gov The incorporation of an incorrect stereoisomer can alter the peptide's conformation, affecting its ability to bind to its target receptor or enzyme, potentially leading to reduced efficacy or altered pharmacological profiles. nih.gov Therefore, rigorous analytical methods, such as chiral high-performance liquid chromatography (HPLC), are employed to ensure the high enantiomeric purity of Boc-L-isoleucine and other amino acid derivatives used in pharmaceutical synthesis. nih.govnih.gov Regulatory bodies often require the quantification of enantiomeric impurities, with strict limits on their presence in active pharmaceutical ingredients. researchgate.net For instance, the detection of an unwanted enantiomer at levels as low as 0.05% is often desired.
Overview of Multifaceted Applications in Contemporary Chemical Science
Boc-L-isoleucine is a fundamental building block with a wide array of applications in modern chemical research and development. Its primary use is in the synthesis of peptides for various purposes. researchgate.netresearchgate.net
In pharmaceutical research , Boc-L-isoleucine is instrumental in the synthesis of therapeutic peptides and their analogues. mdpi.comresearchgate.net These synthetic peptides can act as hormones, enzyme inhibitors, or signaling molecules, with applications in treating a range of diseases. While detailed synthetic schemes of complex molecules are extensive, the literature on the total synthesis of natural products like the immunosuppressant Cyclosporine and the antibiotic Vancomycin showcases the strategic use of Boc-protected amino acids in constructing intricate peptide backbones. researchgate.netnih.gov Although not every step involves Boc-L-isoleucine specifically, its role as a standard protected building block is implicit in these multi-step syntheses.
In the field of biotechnology , Boc-L-isoleucine is used in the synthesis of peptides for studying protein structure and function. researchgate.net By systematically replacing natural amino acids with derivatives or incorporating unnatural amino acids, researchers can probe the roles of specific residues in protein folding, stability, and interaction with other molecules. researchgate.net
In medicinal chemistry , Boc-L-isoleucine is a key component in the development of novel drug candidates. researchgate.net The hydrophobic side chain of isoleucine is often important for binding to biological targets, and the ability to incorporate it with high stereochemical purity is crucial for designing potent and selective inhibitors of enzymes or modulators of protein-protein interactions. researchgate.net
The versatility of Boc-L-isoleucine also extends to its use as a chiral auxiliary in asymmetric synthesis, where its defined stereochemistry can be used to control the formation of new stereocenters in a target molecule. researchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 13139-16-7 | researchgate.net |
| Molecular Formula | C₁₁H₂₁NO₄ | researchgate.net |
| Molecular Weight | 231.29 g/mol | rsc.org |
| Appearance | White crystalline powder | researchgate.net |
| Melting Point | 66-69 °C (lit.) | rsc.org |
| Solubility | Soluble in methanol (B129727); Insoluble in water. | rsc.org |
| Optical Rotation [α]20/D | +2.7° (c=2 in acetic acid) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-16-7 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Synthesis of Boc-L-Isoleucine from L-Isoleucine
The most prevalent method for synthesizing Boc-L-isoleucine involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (Boc) group. This is typically achieved through the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comwikipedia.org
The reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride, is a widely used method for the introduction of the Boc protecting group. wikipedia.org This reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride. The process results in the formation of a carbamate (B1207046) derivative, which effectively masks the reactivity of the amine. wikipedia.org
A typical procedure involves dissolving L-isoleucine in a suitable solvent, followed by the addition of a base and then Boc₂O. Common bases for this transformation include sodium bicarbonate and triethylamine. prepchem.com The reaction proceeds via the nucleophilic addition of the deprotonated amino group of L-isoleucine to one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butoxide group and a molecule of carbon dioxide, to yield the N-Boc protected L-isoleucine.
The efficiency of the Boc protection of L-isoleucine can be influenced by several factors, including the choice of solvent, base, and reaction temperature. Researchers have explored various conditions to maximize the yield and purity of Boc-L-isoleucine.
Solvent Systems: A variety of solvent systems can be employed for this reaction. A mixture of dioxane and water is a common choice, providing a medium that can dissolve both the amino acid and the Boc anhydride. nih.gov Other solvents such as methylene chloride, acetonitrile, and tetrahydrofuran have also been successfully used. chemicalbook.comprepchem.com The selection of the solvent can impact the reaction rate and the ease of product isolation. For instance, the use of a biphasic system with an organic solvent and an aqueous basic solution can simplify the workup process, as the product remains in the organic layer while the excess reagents and byproducts are partitioned into the aqueous layer.
Reaction Conditions: The reaction is typically performed at room temperature, although some procedures may involve initial cooling to 0°C, especially during the addition of the highly reactive Boc anhydride, to control the exothermic nature of the reaction. nih.gov The pH of the reaction mixture is a critical parameter; maintaining a basic pH is essential for the deprotonation of the amino group, thereby enhancing its nucleophilicity.
The table below summarizes typical reaction conditions found in the literature for the synthesis of Boc-protected amino acids, which are applicable to L-isoleucine.
| L-Amino Acid | Reagent | Base | Solvent | Reaction Time | Yield (%) |
| Glycine | (Boc)₂O | Et₃N | Dioxane/Water | 8 h | - |
| L-Serine | (Boc)₂O | Et₃N | Dioxane/Water | 8 h | - |
| L-Leucine | (Boc)₂O | Et₃N | Dioxane/Water | 8 h | - |
| L-Phenylalanine | (Boc)₂O | NaOH | tert-Butyl Alcohol/Water | Overnight | 78-87 |
Data compiled from various synthetic procedures for Boc-amino acids. nih.govorgsyn.org
Derivatization Strategies Employing Boc-L-Isoleucine as a Precursor
Boc-L-isoleucine is a versatile precursor for the synthesis of a wide range of more complex molecules, including peptides, amides, and various conjugates. acgpubs.orgmdpi.com The protected amino group allows for selective reactions at the carboxylic acid functionality.
To facilitate peptide bond formation, the carboxylic acid of Boc-L-isoleucine is often converted into a more reactive "activated" form. One common strategy is the formation of a 4-nitrophenyl ester (ONp). sigmaaldrich.com These activated esters are more susceptible to nucleophilic attack by the amino group of another amino acid or peptide.
The synthesis of Boc-L-isoleucine 4-nitrophenyl ester is typically achieved by reacting Boc-L-isoleucine with 4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The DCC activates the carboxylic acid, allowing for its esterification with the 4-nitrophenol. The resulting Boc-L-isoleucine-ONp is a stable, crystalline solid that can be readily used in solid-phase peptide synthesis. sigmaaldrich.com These activated esters are valuable tools in peptide chemistry, enhancing the efficiency of coupling reactions. chemimpex.com
The carboxylic acid of Boc-L-isoleucine can be readily converted to an amide by reaction with a primary or secondary amine in the presence of a coupling reagent. acgpubs.org This reaction is a fundamental transformation in organic synthesis and is widely used to create peptide bonds and other amide-containing molecules.
Commonly used coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. acgpubs.orgnih.gov For example, the reaction of Boc-L-isoleucine with an aromatic amine in the presence of DCC and HOBt in a solvent like dichloromethane (B109758) yields the corresponding N-Boc-L-isoleucine amide derivative in good yield. acgpubs.org
A study by Sunkur et al. demonstrated the synthesis of various amide derivatives of L-isoleucine starting from N-tert-butyloxycarbonyl-L-isoleucine. acgpubs.org The reaction of N-Boc-L-isoleucine with different aromatic amines in the presence of HOBt and DCC produced the corresponding amides in high yields (74-91%). acgpubs.org
Boc-L-isoleucine is also utilized in the synthesis of amino acid conjugates, where it is linked to other molecules such as natural products or drugs. mdpi.com This strategy is often employed to modify the properties of the parent molecule, for instance, to enhance its water solubility or to target it to specific cells or tissues.
The synthesis of these conjugates typically involves the activation of the carboxylic acid of Boc-L-isoleucine, followed by reaction with a suitable functional group (e.g., a hydroxyl or amino group) on the target molecule. For example, curcumin (B1669340) has been conjugated with Boc-protected amino acids using DCC and 4-dimethylaminopyridine (DMAP) as coupling agents. mdpi.com Similarly, betulin has been conjugated with Boc-protected L-amino acids using 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran. mdpi.com After the conjugation reaction, the Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol (B129727), to yield the final amino acid conjugate. mdpi.com
Protection and Deprotection Chemistry of the Boc Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, particularly in peptide synthesis, due to its stability under a range of conditions and its facile removal under specific acidic conditions creative-peptides.comtotal-synthesis.com.
The defining characteristic of the Boc protecting group is its lability under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for its removal researchgate.netfishersci.co.ukcommonorganicchemistry.com. The deprotection is typically carried out in an organic solvent like dichloromethane (DCM) or dioxane researchgate.netfishersci.co.ukchempep.com.
The mechanism of Boc deprotection proceeds through a series of well-understood steps total-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate by the acid.
Fragmentation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.
Decarboxylation: The carbamic acid is also unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.
Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt) commonorganicchemistry.comcommonorganicchemistry.com.
This selective cleavage is a cornerstone of many synthetic strategies, including solid-phase peptide synthesis (SPPS), where the Boc group provides temporary protection for the N-terminal amine of the growing peptide chain chempep.compeptide.com. The relative stability of other protecting groups (like benzyl-based side-chain protectors) to the acidic conditions used for Boc removal allows for an orthogonal protection strategy chempep.com.
| Reagent | Typical Conditions | Product Salt |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, room temperature | Trifluoroacetate |
| Hydrochloric Acid (HCl) | 4M in Dioxane, room temperature | Hydrochloride |
The deprotection of the Boc group is a critical step that directly enables subsequent reactions in a multi-step synthesis. In the context of peptide synthesis, after the Boc group is removed from the N-terminal amino acid of a resin-bound peptide, the resulting free amine (as its ammonium salt) is neutralized with a base to allow for the coupling of the next Boc-protected amino acid in the sequence chempep.com.
Furthermore, the generation of the highly reactive tert-butyl cation during deprotection can sometimes lead to side reactions. This cation can alkylate sensitive amino acid residues, such as tryptophan or methionine acsgcipr.org. To prevent these unwanted modifications, "scavengers" like triisopropylsilane (TIS) or water are often added to the deprotection solution to trap the tert-butyl cation acsgcipr.org. The choice of deprotection conditions and the use of scavengers are therefore crucial considerations that impact the purity and yield of the final product in downstream synthetic pathways.
Epimerization Control and Stereochemical Fidelity in Boc-L-Isoleucine Reactions
Maintaining the stereochemical integrity of chiral centers is of utmost importance in the synthesis of peptides and other chiral molecules. During the activation of the carboxyl group of Boc-L-isoleucine for amide bond formation, there is a significant risk of epimerization at the α-carbon, which would lead to the formation of the diastereomeric Boc-D-alloisoleucine derivative.
The primary mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone, commonly known as an azlactone scite.aischoolbag.info. This heterocyclic intermediate is formed by the intramolecular cyclization of the activated N-protected amino acid scite.ai. The key issue with azlactone formation is that the α-proton becomes relatively acidic and can be abstracted by a base present in the reaction mixture. Tautomerization to the aromatic oxazole enolate leads to a loss of chirality at the α-carbon researchgate.net. Subsequent nucleophilic attack by an amine on the racemic or epimerized azlactone results in a product with compromised stereochemical purity schoolbag.inforesearchgate.net.
Studies have shown that the tendency to form an azlactone is influenced by the nature of the N-protecting group. While N-acyl groups (like acetyl or benzoyl) readily form azlactones, urethane-based protecting groups like Boc generally suppress this pathway scite.aibachem.com. However, the risk is not entirely eliminated, especially under harsh activation conditions or with prolonged reaction times. Isoleucine, being a β-branched amino acid, can be particularly susceptible to epimerization under certain conditions schoolbag.infou-tokyo.ac.jp.
To ensure stereochemical fidelity during the coupling of Boc-L-isoleucine, several strategies are employed to minimize the risk of racemization.
One of the most effective and widely adopted strategies is the use of coupling additives. Reagents such as 1-hydroxybenzotriazole (HOBt) or its analogues are added to the reaction mixture along with the primary coupling agent (e.g., a carbodiimide like DCC or EDC) bachem.compeptide.compeptide.com. The role of HOBt is to intercept the highly reactive activated intermediate (like the O-acylisourea) before it can cyclize to form the azlactone. This interception leads to the formation of a less reactive but still sufficiently acylating HOBt-active ester. These active esters are less prone to cyclization and can react with the amine component to form the desired peptide bond with a significantly reduced level of epimerization creative-peptides.comresearchgate.netpeptide.com.
The choice of coupling reagent, solvent, and base can also influence the degree of epimerization. For instance, sterically hindered amino acids like isoleucine may require more potent coupling reagents, but these can sometimes increase the risk of side reactions schoolbag.infou-tokyo.ac.jp. Therefore, a careful optimization of reaction conditions is essential.
Key strategies for preventing racemization are summarized below:
| Strategy | Mechanism of Action | Examples |
| Use of Additives | Intercepts the highly reactive activated intermediate to form a more stable active ester, which is less prone to azlactone formation. | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) peptide.compeptide.com. |
| Choice of Coupling Reagent | Certain reagents are inherently less likely to promote racemization. | Uronium/aminium salts (e.g., HBTU, HATU) are often used in combination with HOBt or HOAt creative-peptides.compeptide.com. |
| Control of Reaction Conditions | Lower temperatures and shorter reaction times can minimize the opportunity for epimerization. | Performing couplings at 0 °C u-tokyo.ac.jp. |
| Base Selection | Using a non-nucleophilic, sterically hindered base in the correct stoichiometry can reduce base-catalyzed epimerization of the azlactone intermediate. | N,N-Diisopropylethylamine (DIPEA) bachem.com. |
By implementing these strategies, chemists can effectively control epimerization and ensure the stereochemical fidelity of products derived from Boc-L-isoleucine reactions.
Green Chemistry Approaches in Boc-L-Isoleucine Synthesis and Utilization
The principles of green chemistry are increasingly being integrated into the synthesis and application of fine chemicals, including protected amino acids like Boc-L-isoleucine. The focus is on developing more sustainable processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Research in this area targets both the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the L-isoleucine molecule and the subsequent use of Boc-L-isoleucine in further synthetic applications, most notably peptide synthesis.
Eco-Friendly Synthesis of Boc-L-Isoleucine
Traditional methods for the N-Boc protection of amino acids often rely on conventional organic solvents and sometimes require catalysts that are not environmentally benign. Green chemistry seeks to replace these components with more sustainable alternatives.
Solvent-Free and Alternative Solvent Systems
A significant advancement in the green synthesis of N-Boc protected amines is the development of protocols that operate under solvent-free conditions or in greener solvent alternatives. researchgate.net Treating amines with di-tert-butyl dicarbonate ((Boc)₂O) at room temperature without any solvent or catalyst has proven to be a facile and versatile method for Boc protection. researchgate.net This approach is advantageous due to its simplicity, short reaction times, and excellent yields, while completely eliminating the need for solvent separations and purification steps like column chromatography. researchgate.net Glycerol, a biodegradable and non-toxic solvent, has also been successfully used to mediate the chemoselective N-Boc protection of various amines, including amino acid derivatives. researchgate.net
Another promising green solvent is propylene carbonate (PC), which has been identified as a viable replacement for reprotoxic amide-based solvents like N,N-dimethylformamide (DMF) commonly used in peptide chemistry. semanticscholar.org Research has demonstrated that the synthesis of Boc-protected amino acid derivatives can be carried out effectively in PC. semanticscholar.org
Catalyst-Free and Benign Catalysis
Several methodologies have been developed that circumvent the need for a catalyst altogether. researchgate.net For instance, the reaction between an amine and (Boc)₂O can proceed efficiently without any additive at room temperature. researchgate.net Where catalysts are employed, the focus is on using greener alternatives. Guanidine hydrochloride has been reported as an effective organocatalyst for the N-Boc protection of amino acids and peptides in ethanol (B145695), offering excellent yields under convenient reaction conditions. researchgate.net
The following table summarizes and compares various green approaches for the N-Boc protection of amino compounds, which are applicable to L-isoleucine.
| Methodology | Solvent | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Reaction | None | None | Eliminates solvent waste, simple work-up, high yields. | researchgate.net |
| Glycerol-Mediated Synthesis | Glycerol | None | Utilizes a biodegradable and non-toxic solvent; no side products observed. | researchgate.net |
| Organocatalysis | Ethanol | Guanidine Hydrochloride | Avoids metal catalysts, excellent yields, mild conditions. | researchgate.net |
| Propylene Carbonate System | Propylene Carbonate | N/A (in coupling steps) | Replaces hazardous solvents like DMF; comparable yields. | semanticscholar.org |
Sustainable Utilization in Peptide Synthesis
The primary application of Boc-L-isoleucine is in peptide synthesis. Green chemistry principles are also being applied to make this multi-step process more sustainable.
Green Solvents in Peptide Coupling and Deprotection
The use of propylene carbonate (PC) has been extended to both solution-phase and solid-phase peptide synthesis (SPPS). semanticscholar.org Studies have shown that peptide coupling reactions, where Boc-L-isoleucine would be incorporated into a growing peptide chain, and the subsequent Boc-deprotection step can be performed in PC with yields comparable to those obtained in conventional solvents. semanticscholar.org Importantly, no significant racemization of the activated amino acids occurs in PC, preserving the stereochemical integrity of the peptide. semanticscholar.org
Aqueous micellar catalysis represents another innovative approach. Using designer surfactants like TPGS-750-M in water allows for efficient peptide bond formation. greentech.fr This technology has been used to synthesize polypeptides of up to 10 amino acid residues, demonstrating the viability of water as a primary solvent for peptide synthesis. greentech.fr
Eco-Friendly Boc Group Removal
The removal of the Boc group is a critical step in iterative peptide synthesis. Traditionally, this is achieved using strong acids like trifluoroacetic acid (TFA). Greener methods aim to replace or reduce the use of such harsh reagents. A notable development is the use of iron(III) salts, such as iron(III) chloride (FeCl₃), as sustainable and inexpensive catalysts for Boc deprotection. rsc.orgresearchgate.net This method is highly selective, efficient, and clean, often not requiring chromatographic purification. rsc.org The catalytic nature of the process significantly reduces the amount of acidic waste generated compared to stoichiometric acid-mediated deprotection. rsc.org
The table below outlines green strategies for the utilization of Boc-amino acids in peptide synthesis.
| Process Step | Green Approach | Reagents/Solvents | Advantages | Reference |
|---|---|---|---|---|
| Peptide Coupling | Alternative Solvent | Propylene Carbonate | Replaces hazardous solvents (DMF), no significant epimerization. | semanticscholar.org |
| Peptide Coupling | Micellar Catalysis | Water with TPGS-750-M surfactant | Reduces reliance on organic solvents, mild conditions. | greentech.fr |
| Boc Deprotection | Alternative Solvent | Propylene Carbonate with HCl | Avoids solvents like dichloromethane and 1,4-dioxane. | semanticscholar.org |
| Boc Deprotection | Catalytic Method | Iron(III) salts (e.g., FeCl₃) | Catalytic instead of stoichiometric acid, inexpensive, clean reaction, reduced waste. | rsc.org |
By adopting these green chemistry approaches, the synthesis and utilization of Boc-L-isoleucine can be made significantly more sustainable, aligning with the broader goal of reducing the environmental footprint of pharmaceutical and chemical manufacturing. unife.itunibo.it
Applications in Peptide Chemistry and Biomolecular Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. bachem.com Boc-L-isoleucine has a long-standing history in this methodology. peptide.com In Boc-based SPPS, the Boc group provides temporary protection of the N-terminal α-amino group. peptide.com This strategy relies on graduated acid lability; the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more robust acid-labile protecting groups on the amino acid side chains are cleaved at the end of the synthesis with a stronger acid, such as hydrofluoric acid (HF). du.ac.in
The general cycle of SPPS involves attaching the first Boc-protected amino acid to the resin, followed by repeated cycles of deprotection of the α-amino group and coupling of the next Boc-protected amino acid until the desired sequence is assembled. bachem.com The use of excess reagents drives the reaction to completion, and purification is simplified as byproducts and excess reagents are washed away at each step. iris-biotech.de
Key Features of Boc-L-isoleucine in SPPS:
| Feature | Description |
| N-α-Protection | The Boc group effectively shields the α-amino group from unwanted reactions during peptide bond formation. nbinno.com |
| Acid Lability | The Boc group is readily cleaved by moderate acids like TFA, allowing for sequential deprotection and chain elongation. nih.gov |
| Orthogonality | While not strictly orthogonal, the difference in acid lability between the Boc group and benzyl-based side-chain protecting groups allows for selective removal. peptide.com |
Coupling Reagent Compatibility and Efficiency
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. Boc-L-isoleucine is compatible with a wide range of coupling reagents used in SPPS.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.com More modern and efficient coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.compeptide.compeptide.com
Studies have shown that the coupling efficiency can be influenced by the specific amino acids being joined. Isoleucine, due to the steric hindrance of its β-branched side chain, can sometimes present a challenge in coupling reactions. nih.govresearchgate.net Research has indicated that isoleucine is among the more difficult carboxyl-reacting amino acids. nih.gov However, the use of highly efficient coupling reagents like HATU can significantly improve the outcomes. peptide.com
Optimization of Coupling Cycles
To ensure the successful synthesis of long or "difficult" peptides, optimization of the coupling cycle is crucial. For sterically hindered residues like isoleucine, strategies such as double coupling, where the coupling step is repeated, can be employed to drive the reaction to completion. creative-peptides.com Monitoring the completion of the coupling reaction is essential. The ninhydrin (B49086) (Kaiser) test is a common method used to detect the presence of free primary amines on the resin, indicating an incomplete reaction. iris-biotech.de
A significant advancement in Boc-based SPPS is the development of "Rapid Boc chemistry." This protocol utilizes pre-activation of the Boc-amino acid with HBTU or HATU and in situ neutralization of the protonated N-terminus of the peptide chain. peptide.compeptide.com This method is particularly effective for synthesizing difficult sequences as the rapid coupling outcompetes potential peptide aggregation. peptide.compeptide.com
Applications in Solution-Phase Peptide Synthesis
Before the advent of SPPS, peptides were synthesized in solution, a method that remains relevant for large-scale production and for certain peptide structures. libretexts.org Boc-L-isoleucine is also a key building block in solution-phase synthesis. The principles of protection, activation, coupling, and deprotection are the same as in SPPS, but the purification at each step involves techniques like extraction and crystallization. researchgate.net
Development of Dipeptide and Oligopeptide Structures
In solution-phase synthesis, Boc-L-isoleucine is used to create dipeptides and smaller oligopeptides, which can then be used as building blocks for larger peptide chains (a strategy known as segment condensation). researchgate.net The synthesis of a dipeptide, for instance, involves protecting the amino group of one amino acid (e.g., with Boc) and the carboxyl group of the second amino acid, followed by a coupling reaction and subsequent deprotection. libretexts.orgyoutube.com
Conformational Control in Peptide Folding and Structure-Function Relationships
The incorporation of specific amino acids can influence the final three-dimensional structure of a peptide, which is critical for its biological activity. While the primary role of Boc-L-isoleucine is as a building block, the inherent properties of the isoleucine residue itself can impact peptide conformation. The bulky, β-branched side chain of isoleucine can restrict the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures like β-sheets. nih.gov
Research on peptides containing dehydro-amino acids has shown that the Boc group itself can influence the peptide backbone conformation, with studies indicating a trans-trans conformation for the Boc group in certain crystal structures. nih.gov By strategically placing isoleucine residues within a peptide sequence, researchers can guide the folding process and stabilize desired conformations, which is essential for understanding structure-function relationships. nih.gov
Synthesis of Biologically Active Peptides and Peptidomimetics
Boc-L-isoleucine is instrumental in the synthesis of a vast array of biologically active peptides and their modified versions, known as peptidomimetics. chemimpex.com These synthetic peptides have found applications as therapeutic agents, enzyme inhibitors, and research tools. chemimpex.com The stability and versatility of Boc-L-isoleucine make it suitable for the synthesis of complex natural products and novel drug candidates. chemimpex.com
The use of Boc-protected amino acids allows for the controlled assembly of peptide sequences that mimic or inhibit biological processes. nih.gov For example, synthetic peptides are being developed for use in food preservation and as antimicrobial agents. nih.gov The ability to incorporate both natural and unnatural amino acids, facilitated by protecting group strategies like the one offered by Boc-L-isoleucine, is a cornerstone of modern medicinal chemistry and drug development. chemimpex.com
Therapeutic Peptide Development
Boc-L-isoleucine is a cornerstone in the synthesis of therapeutic peptides, primarily through its application in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function of L-isoleucine is critical for the stepwise and controlled elongation of peptide chains. In the widely utilized Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, the Boc group serves as a temporary shield for the N-terminus, while more permanent benzyl-based groups protect reactive side chains.
The synthesis cycle involves the coupling of a Boc-protected amino acid, like Boc-L-isoleucine, to the free amino group of the growing peptide chain attached to a solid resin support. Following the coupling reaction, the Boc group is selectively removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which leaves the more stable side-chain protecting groups intact. This deprotection step generates a new N-terminal amine, ready for the next coupling cycle. This iterative process allows for the precise assembly of a desired amino acid sequence.
The unique branched, hydrophobic side chain of isoleucine plays a significant role in the structure and function of many biologically active peptides. Its inclusion is vital for peptides designed to mimic or inhibit protein-protein interactions, where hydrophobic contacts are often key. Boc-L-isoleucine's stability, ease of handling, and predictable reactivity in SPPS protocols make it an indispensable reagent for researchers developing novel peptide-based drugs for a wide range of therapeutic areas.
Table 1: Key Steps in Boc-SPPS Utilizing Boc-L-Isoleucine
| Step | Description | Reagents Commonly Used |
|---|---|---|
| 1. Deprotection | Removal of the Boc protecting group from the N-terminus of the resin-bound peptide. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |
| 2. Neutralization | Conversion of the resulting TFA salt to a free amine to enable the next coupling reaction. | Diisopropylethylamine (DIEA) in DCM |
| 3. Activation & Coupling | Activation of the carboxyl group of the incoming Boc-L-isoleucine and its subsequent coupling to the N-terminus of the peptide chain. | HBTU or HATU with an in situ neutralization approach |
| 4. Washing | Removal of excess reagents and byproducts to purify the resin-bound peptide. | Dichloromethane (DCM), Dimethylformamide (DMF) |
Prodrug Design Utilizing Boc-L-Isoleucine Derivatives
The incorporation of amino acids into drug molecules is a well-established prodrug strategy aimed at improving pharmacokinetic properties such as oral bioavailability and targeted delivery. L-isoleucine, due to its recognition by amino acid and peptide transporters like PEPT1 in the gastrointestinal tract, is an attractive promoiety for enhancing drug absorption. While the final prodrug often utilizes the free amino acid ester, Boc-L-isoleucine serves as a crucial intermediate in the synthesis of these derivatives.
The prodrug approach involves creating an ester linkage between the carboxyl group of the amino acid and a hydroxyl or other suitable functional group on the parent drug. The Boc group on L-isoleucine ensures that the amino group does not interfere with this esterification reaction. Once the ester is formed, the Boc group can be removed to yield the final amino acid-ester prodrug. Upon administration, this ester linkage is designed to be cleaved by endogenous esterases, releasing the active parent drug.
Research has demonstrated the utility of this strategy. For instance, amino acid monoester prodrugs of the anticancer agent floxuridine (B1672851) have been synthesized and evaluated for their stability. Studies have included derivatives of L-isoleucine, where Boc-L-isoleucine was a key starting material. The enzymatic stability of these prodrugs is a critical factor, as it determines the rate of conversion to the active drug. Generally, prodrugs with the natural L-configuration of the amino acid are more rapidly hydrolyzed by enzymes compared to their D-configuration counterparts.
Table 2: Comparative Stability of L- and D-Amino Acid Ester Prodrugs
| Prodrug Configuration | General Enzymatic Stability | Rate of Activation in Cancer Cell Homogenates |
|---|---|---|
| L-Amino Acid Ester | Less stable (faster hydrolysis) | Faster |
| D-Amino Acid Ester | More stable (slower hydrolysis) | 2.2-10.9 times slower than L-configuration |
Metal Binding Studies in Cyclic Peptides
In the field of bioinorganic chemistry, cyclic peptides are increasingly explored as scaffolds for creating synthetic metalloenzymes or metal-binding agents. While the side chain of isoleucine itself is not a primary ligand for metal ions—a role typically filled by residues like histidine, cysteine, or aspartate—Boc-L-isoleucine plays an important structural role in the synthesis of these complex molecules.
The synthesis of cyclic peptides often employs SPPS, where Boc-protected amino acids, including Boc-L-isoleucine, are incorporated into a linear precursor chain. Isoleucine's bulky and rigid β-branched side chain can impose significant conformational constraints on the peptide backbone. This rigidity can be harnessed by peptide designers to pre-organize the linear peptide for cyclization and to influence the final three-dimensional structure of the macrocycle. By positioning isoleucine residues strategically, it is possible to control the orientation of the metal-coordinating side chains, thereby fine-tuning the geometry and selectivity of the metal-binding pocket.
Table 3: Role of Isoleucine in Metal-Binding Peptide Scaffolds
| Peptide Design Strategy | Role of Isoleucine/Boc-L-Isoleucine | Example Metal Ions Coordinated |
|---|---|---|
| Mutation of Core Residues | Serves as a hydrophobic core residue that can be mutated to a metal-binding residue (e.g., Histidine) to create a binding site. | Cu(II), Ni(II) |
| Structural Scaffolding | Incorporated into the peptide backbone to provide conformational rigidity, influencing the geometry of the metal-binding site formed by other residues. | Copper(II) |
| Hydrophobic Shielding | The non-polar side chain can contribute to a hydrophobic microenvironment around the metal center, potentially influencing its redox properties or catalytic activity. | Not specified |
Utilization in Asymmetric Synthesis and Chiral Catalysis
Boc-L-Isoleucine as a Chiral Auxiliary
While Boc-L-isoleucine is widely recognized for its role as a chiral ligand, its structural similarity to other amino acid derivatives used as chiral auxiliaries suggests potential applications in this area. Chiral auxiliaries are typically covalently attached to a substrate molecule to direct the stereochemical course of a reaction, and are subsequently cleaved. Although the provided literature predominantly highlights its function as a ligand in catalytic systems, its established use in peptide synthesis, where it acts as a protected amino acid building block, underscores its capacity to introduce chirality into molecular frameworks. Further exploration into its direct covalent attachment to substrates could reveal additional utility as a chiral auxiliary in specific synthetic contexts.
Application as a Chiral Ligand in Transition Metal Catalysis
Boc-L-isoleucine has proven to be a highly effective chiral ligand in numerous transition metal-catalyzed reactions, particularly those involving palladium. The Boc-protected amino acid ligands, often referred to as mono-N-protected amino acids (MPAA), are known for their ability to coordinate with metal centers, creating a chiral environment that dictates the enantioselectivity of the catalytic process.
A significant area of application for Boc-L-isoleucine as a chiral ligand is in palladium-catalyzed enantioselective C–H functionalization reactions. These reactions are highly valued for their atom and step economy, as they directly transform inert C–H bonds into new functional groups or carbon-carbon bonds.
Olefination of Diphenylacetic Acids: Boc-L-isoleucine has been successfully employed as a chiral ligand in the Pd(II)-catalyzed enantioselective C–H olefination of α,α-diphenylacetic acids with styrenes or acrylates rsc.orgsnnu.edu.cnnih.govnih.govrsc.org. For instance, the reaction of α,α-diphenylacetic acid with styrenes, using Boc-L-isoleucine as the ligand, can yield the desired chiral olefinated products with high enantioselectivities, often exceeding 95% ee nih.govrsc.org. Optimized conditions, involving the sodium salt of the diphenylacetic acid and potassium bicarbonate, have been reported to afford yields of up to 73% with 97% ee nih.govrsc.org.
Oxidative Cyclizations: In the oxidative cyclization of diarylpropanoic acids, such as α-methyl-α,α-bis(4-methylphenyl)acetic acid, Boc-L-isoleucine serves as an effective chiral ligand in palladium-catalyzed reactions. These transformations lead to the formation of nonracemic arylbenzofuranones with impressive yields ranging from 37% to 86% and enantioselectivities between 89% and 96% ee acs.orgacs.orgacs.org.
C–H Alkylation and Iodination: Boc-L-isoleucine has also demonstrated efficacy in Pd(II)-catalyzed enantioselective C–H alkylation reactions, for example, in the functionalization of diphenyl(2-pyridyl)methane with alkyl boronic acids, yielding products with excellent enantioselectivities snnu.edu.cn. Furthermore, it has been utilized in Pd-catalyzed enantioselective C–H iodination reactions for the synthesis of chiral diarylmethylamines snnu.edu.cnacs.org.
The enantioselective C–H functionalization reactions mediated by Boc-L-isoleucine as a chiral ligand are particularly significant for the asymmetric construction of chiral centers, especially the challenging quaternary stereocenters.
Formation of Quaternary Stereocenters: The Pd(II)-catalyzed enantioselective C–H olefination and alkylation of α,α-diphenylacetic acid derivatives, where Boc-L-isoleucine acts as the chiral ligand, are prime examples of constructing chiral quaternary carbon centers with high enantiomeric excess, reaching up to 97% ee rsc.orgsnnu.edu.cnnih.govescholarship.org. Similarly, the oxidative cyclization of diarylpropanoic acids to form arylbenzofuranones results in the creation of chiral centers with high enantiopurity (89-96% ee) acs.orgacs.org. These methods provide efficient routes to complex chiral molecules bearing densely functionalized stereocenters.
Catalyst-Free Asymmetric Synthesis
Beyond its role in metal catalysis, Boc-L-isoleucine has been instrumental in developing metal- and organocatalyst-free asymmetric synthetic strategies. A notable example is the one-pot assembly of chiral aza-tricyclic molecules. In this approach, N-Boc-L-isoleucine, along with other N-Boc-protected amino acids, serves as a precursor that, through a temporary intermediate formation, drives sequential self-catalyzed reactions chemrxiv.org. This methodology allows for the construction of molecules with multiple stereocenters from simple building blocks without the need for external metal catalysts or organocatalysts, achieving moderate to good yields and high diastereoselectivity (>20:1 dr) chemrxiv.org.
Diastereoselective Control in Complex Molecule Construction
The ability of Boc-L-isoleucine to influence stereochemistry extends to diastereoselective control in the synthesis of complex molecules. The catalyst-free assembly of chiral aza-tricyclic molecules, as described above, showcases significant diastereoselective control, yielding products with a diastereomeric ratio exceeding 20:1 chemrxiv.org. This highlights the potential of Boc-L-isoleucine, not only in controlling absolute stereochemistry but also in directing relative stereochemistry in complex multi-step transformations or cascade reactions, contributing to the efficient synthesis of intricate molecular architectures.
Data Tables
Table 1: Boc-L-Isoleucine in Palladium-Catalyzed Enantioselective C–H Functionalization
| Reaction Type | Substrate/Starting Material | Coupling Partner | Catalyst | Ligand (Boc-L-Isoleucine Derivative) | Yield (%) | Enantioselectivity (ee%) | Reference(s) |
| C–H Olefination of Diphenylacetic Acids | α,α-Diphenylacetic acid (sodium salt) | Styrenes/Acrylates | Pd(II) | Boc-L-isoleucine | 73 | 97 | nih.gov, rsc.org |
| C–H Activation of α,α-Diphenylacetic Acid Na salt | α,α-Diphenylacetic acid sodium salt | Styrenes | Pd(II) | Boc-L-isoleucine | ~73 | 97 | rsc.org |
| Oxidative Cyclization to Arylbenzofuranones | α-methyl-α,α-bis(4-methylphenyl)acetic acid | N/A | Pd(OAc)2 | Boc-L-isoleucine | 37-86 | 89-96 | acs.org, acs.org |
| C–H Alkylation of Diphenyl(2-pyridyl)methane | Diphenyl(2-pyridyl)methane | Alkyl boronic acids | Pd(II) | Boc-L-isoleucine | Good | Excellent | snnu.edu.cn |
| C–H Activation/Olefination to form Chiral Quaternary C. | α,α-Diphenylacetic acid derivatives | Styrenes/Acrylates | Pd(II) | Boc-L-isoleucine | Good | Up to 97 | snnu.edu.cn, escholarship.org |
Table 2: Boc-L-Isoleucine in Catalyst-Free Asymmetric Synthesis
| Reaction Type | Substrates | Catalyst | Role of Boc-L-Isoleucine | Yield (%) | Diastereoselectivity (dr) | Reference(s) |
| Assembly of Chiral Aza-Tricyclic Molecules | Aminophenols, α,β-unsaturated aldehydes, α-amino acids (e.g., N-Boc-L-isoleucine) | None | Precursor/Substrate | Moderate-Good | >20:1 | chemrxiv.org |
Compound List
Boc-L-isoleucine (N-Boc-L-isoleucine, Boc-Ile-OH)
L-isoleucine
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
Acrylates
Styrenes
α,α-Diphenylacetic acid
Diarylpropanoic acids
α-methyl-α,α-bis(4-methylphenyl)acetic acid
Arylbenzofuranones
Diphenyl(2-pyridyl)methane
Alkyl boronic acids
Aminophenols
α,β-unsaturated aldehydes
Aza-tricyclic molecules
Chiral tetraamide compounds
Oxalyl chloride
Benzimidazole
2-isopropylpyridine (B1293918)
Butyl boronic acid
Cyclopropane carboxylic acid
4-cyanotetrafluorophenyl amides
Organoboron reagents (aryl, vinyl, alkyl)
Ferrocenes
Heteroarenes
Benzyltriflamides
Allenes
Isoquinolines
Amides
Fatty acid esters
Organic solvents
Role in Medicinal Chemistry and Drug Discovery
Intermediate in Pharmaceutical Development
In the landscape of pharmaceutical research and development, Boc-L-isoleucine serves as a critical intermediate. nbinno.com Its primary function is as a protected building block in peptide synthesis, a process fundamental to the creation of peptide-based therapeutics. chemimpex.comguidechem.com The presence of the Boc protecting group on the amino group of L-isoleucine prevents unwanted side reactions during the formation of peptide bonds, ensuring that the amino acid is incorporated into the growing peptide chain in a controlled manner.
This controlled synthesis is essential for developing therapeutic peptides, biopharmaceuticals, and other complex organic molecules where the specific sequence and stereochemistry of amino acids are crucial for biological activity. chemimpex.comchemimpex.com By facilitating the reliable assembly of these intricate structures, Boc-L-isoleucine plays a foundational role in the pipeline for discovering and manufacturing new drugs, including antibiotics, antivirals, and anticancer agents.
Design and Synthesis of Bioactive Compounds
Boc-L-isoleucine is frequently employed in the rational design and synthesis of a diverse array of bioactive compounds, enabling chemists to introduce the specific steric and hydrophobic properties of the isoleucine side chain to modulate the pharmacological profile of a molecule.
Curcumin (B1669340), a natural polyphenol, exhibits potent anti-inflammatory, antioxidant, and anti-amyloidogenic properties, but its therapeutic potential is limited by poor water solubility and low bioavailability. nih.govnih.gov To overcome these limitations, researchers modify the curcumin scaffold. One effective strategy involves conjugation with amino acids to improve physicochemical properties. While direct examples using Boc-L-isoleucine are specific, a closely related approach highlights the principle: L-lysine functionalized curcumin derivatives were synthesized using Nα-Fmoc-Nε-Boc-L-lysine. researchgate.net This modification led to a significant increase in water solubility and enhanced the compound's ability to inhibit the fibrillation of amyloid proteins, a key pathological process in Alzheimer's disease. researchgate.netmdpi.com The use of Boc-protected amino acids in this context demonstrates a key strategy for enhancing the drug-like properties of natural products.
| Compound | Reported Water Solubility |
|---|---|
| Curcumin | 1-10 µg/mL researchgate.net |
| L-lysine-functionalized Curcumin Derivative 4 | 3.32 x 10-2 g/mL researchgate.net |
| L-lysine-functionalized Curcumin Derivative 5 | 4.66 x 10-2 g/mL researchgate.net |
Boc-L-isoleucine has been instrumental in the synthesis of potent and selective opioid receptor antagonists. A notable example is in the development of analogues of JDTic, a highly selective κ-opioid receptor (KOR) antagonist. nih.gov In the synthesis of these analogues, Boc-L-isoleucine is coupled with a piperidine (B6355638) moiety using a coupling reagent like HBTU. nih.gov The subsequent removal of the Boc group allows for the formation of the final complex molecule. By incorporating the isoleucine structure, researchers can fine-tune the compound's interaction with the receptor, leading to optimized potency and selectivity. nih.govnih.gov
The synthesis of novel neuroprotective agents has also utilized Boc-L-isoleucine. In a study focused on creating derivatives of baicalein (B1667712), a natural compound with neuroprotective effects, various amino acids were introduced to its structure to enhance activity. nih.gov The synthesis involved coupling Boc-protected amino acids, including Boc-L-isoleucine, to the baicalein scaffold. The resulting compounds were then evaluated for their ability to protect neuronal cells from oxidative stress. This research demonstrated that the addition of amino acid moieties could significantly improve neuroprotective efficacy compared to the parent compound. nih.gov Interestingly, the study also compared Boc-protected derivatives with Cbz-protected ones, contributing to a deeper understanding of structure-activity relationships. nih.gov
Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. nih.gov The general structure of many HDAC inhibitors consists of three key parts: a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. frontiersin.org The synthesis of these structurally complex molecules often requires multi-step procedures where protected amino acids like Boc-L-isoleucine can be used as building blocks, particularly in constructing the linker or cap regions to optimize interactions with the enzyme surface. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgnih.gov Boc-L-isoleucine is a valuable tool in SAR studies, allowing chemists to systematically probe the importance of the size, shape, and hydrophobicity of the isoleucine side chain for a compound's biological function.
In the development of κ-opioid receptor antagonists, a series of JDTic analogues were synthesized using different N-Boc-L-amino acids, including Boc-L-isoleucine and Boc-L-valine. nih.gov By comparing the biological activity of the resulting compounds, researchers could determine how subtle changes in the amino acid side chain (e.g., the ethyl group in isoleucine versus the methyl group in valine) impacted the antagonist's potency and selectivity for the κ-opioid receptor over µ- and δ-opioid receptors. nih.govnih.gov
Similarly, in the study of neuroprotective baicalein derivatives, the comparison between different amino acid conjugates, including the one derived from Boc-L-isoleucine, provided crucial SAR insights. nih.gov These studies revealed that the nature of the amino acid significantly influences the compound's protective effect on neuronal cells. nih.gov Such SAR studies are essential for optimizing lead compounds into viable drug candidates by guiding the rational design of more potent and selective molecules. drugdesign.orgnih.gov
| Compound Name |
|---|
| Boc-L-isoleucine |
| Curcumin |
| Nα-Fmoc-Nε-Boc-L-lysine |
| JDTic |
| Baicalein |
| Boc-L-valine |
Development of Drug Delivery Systems (e.g., Bioconjugation)
Boc-L-isoleucine serves as a critical building block in the synthesis of peptides and peptide-drug conjugates (PDCs) designed for advanced drug delivery systems. pharmiweb.com The tert-butyloxycarbonyl (Boc) protecting group on the L-isoleucine molecule allows for its precise incorporation into a peptide sequence during solid-phase peptide synthesis. nih.gov This methodological control is fundamental for creating bioconjugates where a therapeutic agent is linked to a peptide, potentially enhancing the drug's stability, solubility, and targeting capabilities. nih.gov
Bioconjugation strategies often aim to improve the pharmacokinetic profile of drugs, and the inclusion of specific amino acids like L-isoleucine can influence the properties of the resulting conjugate. pharmiweb.com For instance, the hydrophobic nature of the isoleucine side chain can play a role in the interaction of the peptide with cell membranes or carrier proteins.
A pertinent example of an isoleucine-containing peptide in a drug delivery context is the tripeptide Isoleucine-Proline-Proline (IPP). While not a direct bioconjugate in the sense of a covalently linked drug, research has focused on encapsulating IPP into nanoparticle systems to improve its oral bioavailability for antihypertensive therapy. nih.govmdpi.com In these studies, IPP was formulated into chitosan (B1678972) nanoparticles coated with zein. This delivery system was designed to protect the peptide from the harsh environment of the stomach and allow for its sustained release in the intestine. nih.govmdpi.com The success of such systems highlights the therapeutic potential of isoleucine-containing peptides and underscores the importance of advanced delivery strategies to harness their effects.
The table below summarizes the formulation and performance of the Isoleucine-Proline-Proline nanoparticle delivery system as detailed in the research findings. nih.govmdpi.com
| Parameter | Uncoated Nanoparticles | Zein-Coated Nanoparticles |
| Peptide | Isoleucine-Proline-Proline (IPP) | Isoleucine-Proline-Proline (IPP) |
| Core Material | Chitosan (CL113) | Chitosan (CL113) |
| Coating | None | Zein |
| Encapsulation Efficiency (EE) | 41% | >80% |
| Colloidal Stability (Zeta Potential) | 30-35 mV | 39-41 mV |
| Release in Simulated Gastric Fluid (SGF) after 2h | Not specified | ~20% |
| Release in Simulated Intestinal Fluid (SIF) after 6h | Not specified | ~90% |
| In Vivo Effect (in Spontaneously Hypertensive Rats) | Less effective | Attenuated systolic blood pressure for 8 hours |
This table illustrates the enhanced characteristics of the zein-coated nanoparticles for the oral delivery of the isoleucine-containing peptide, IPP. nih.govmdpi.com
Investigations into Multidrug Resistance Reversal
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govmdpi.com A promising strategy to combat MDR is the use of agents that can inhibit these efflux pumps, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs. nih.govnih.gov While direct research on Boc-L-isoleucine as an MDR reversal agent is not prominent, studies on peptides and peptidomimetics containing isoleucine or its isomer, leucine, suggest a potential role for such compounds in this field.
The rationale for using peptides to overcome MDR includes their ability to interact with and disrupt cell membranes or to specifically inhibit the function of membrane proteins like P-gp. nih.govresearchgate.net The amino acid composition of these peptides is crucial to their activity. For example, research into novel antimicrobial peptides has revealed that some can sensitize MDR cancer cells to conventional anticancer drugs. nih.gov
One study investigated a novel antimicrobial peptide, XH-14C, and its ability to reverse MDR in cancer cells overexpressing the ABCB1 transporter (P-gp). The findings demonstrated that this peptide could increase the intracellular accumulation of paclitaxel (B517696), a known P-gp substrate, and stimulate the ATPase activity of the transporter, indicating a direct interaction. nih.gov This research provides a strong indication that peptides can be engineered to act as MDR reversal agents. Although the specific sequence of XH-14C is not provided in the referenced abstract, the success of such peptides opens an avenue for designing new peptidomimetics where residues like L-isoleucine (synthetically incorporated via Boc-L-isoleucine) could be included to optimize activity and selectivity.
The table below summarizes the effects of the peptide XH-14C on reversing ABCB1-mediated multidrug resistance. nih.gov
| Research Focus | Cell Line Model | Key Findings | Mechanism of Action |
| MDR Reversal Activity of Peptide XH-14C | ABCB1-overexpressing cancer cells | Potentiated the cytotoxicity of paclitaxel and doxorubicin. | Increased intracellular accumulation of paclitaxel. |
| Reversed MDR mediated by ABCB1 but not ABCG2. | Stimulated the ATPase activity of the ABCB1 transporter. | ||
| Did not alter the expression level or location of the ABCB1 transporter. |
This table presents the research findings on the peptide XH-14C, demonstrating its potential as a specific modulator of the ABCB1 transporter to reverse multidrug resistance. nih.gov
Applications in Materials Science and Biotechnology
Polymer Synthesis and Modification
The incorporation of Boc-L-isoleucine into polymer structures imparts chirality and can lead to materials with tailored properties.
Boc-L-isoleucine can be functionalized to serve as a chiral monomer for polymerization reactions. Research has demonstrated the synthesis of polymers using Boc-L-isoleucine methacryloyloxyethyl ester and acryloyloxyethyl ester derivatives via reversible addition-fragmentation chain transfer (RAFT) polymerization acs.orgnih.gov. These polymerizations are controlled, yielding polymers with narrow polydispersity, where molecular weight is directly related to the monomer-to-chain transfer agent ratio acs.orgnih.gov. The resulting polymers exhibit optical activity, which can be studied using circular dichroism (CD) spectroscopy and specific rotation measurements acs.org. These chiral polymers are valuable for applications requiring stereospecificity.
Polymers synthesized using Boc-L-isoleucine derivatives can be engineered to be pH-responsive acs.orgnih.gov. Upon deprotection of the Boc groups under acidic conditions, the polymers yield primary amine moieties, transforming them into cationic and pH-responsive materials acs.orgnih.gov. This pH-sensitivity makes them attractive candidates for drug delivery systems, where controlled release can be achieved by modulating the polymer's behavior with changes in pH acs.orgnih.gov. The self-assembly of block copolymers derived from these monomers can form highly ordered structures, further enhancing their utility in drug delivery and biomolecule conjugation acs.orgnih.gov.
Protein Engineering and Modification
Boc-L-isoleucine is a fundamental building block in peptide synthesis, a cornerstone of protein engineering and modification chemimpex.comchemimpex.comchemimpex.comchemimpex.compeptide.com. Its protected amine group allows for sequential addition of amino acids, enabling the precise construction of specific peptide sequences. This is crucial for creating engineered proteins with altered or enhanced functionalities, such as improved stability or novel enzymatic activities chemimpex.comchemimpex.comchemimpex.comchemimpex.com. Researchers utilize Boc-L-isoleucine in solid-phase peptide synthesis (SPPS) and other advanced ligation techniques to assemble complex peptides and proteins for therapeutic and research purposes peptide.comrsc.orgnih.gov. The ability to precisely incorporate isoleucine residues allows for fine-tuning of protein structures and functions.
Self-Assembly of Amino Acid Derivatives on Surfaces
Boc-L-isoleucine and its derivatives can undergo self-assembly on various surfaces, leading to the formation of organized nanostructures.
Studies have investigated the adsorption and self-assembly of Boc-L-isoleucine on metallic surfaces, particularly gold (Au(111)), using electrochemical scanning tunneling microscopy (EC-STM) aip.orgresearchgate.netresearchgate.netresearchgate.net. These investigations reveal that Boc-L-isoleucine molecules interact with the Au(111) surface, forming ordered structures or islands aip.orgresearchgate.netresearchgate.netresearchgate.net. The surface coverage, temperature, and solvent conditions can influence the morphology and arrangement of these self-assembled monolayers (SAMs) aip.orgresearchgate.netresearchgate.netresearchgate.net. For instance, increasing surface temperature can lead to larger islands and islands of greater height, demonstrating temperature's role in controlling surface modification and molecular assembly researchgate.net.
The self-assembly of Boc-L-isoleucine derivatives can lead to the formation of various nanostructured architectures. For example, the dipeptide Boc-L-phenylalanyl-L-isoleucine has been shown to self-assemble into microspheres with diameters ranging from 0.18 to 1.26 µm mdpi.compreprints.orgresearchgate.net. When incorporated into electrospun polymer microfibers, these dipeptide self-assemblies contribute to the material's dielectric, pyroelectric, and piezoelectric properties, with potential applications in energy harvesting devices mdpi.compreprints.orgresearchgate.net. Furthermore, amino acid-based block copolymers containing Boc-L-isoleucine derivatives can self-assemble into highly ordered structures, as observed through dynamic light scattering (DLS) and atomic force microscopy (AFM) acs.orgnih.gov.
Compound List:
Boc-L-isoleucine
L-isoleucine
Boc-L-isoleucine methacryloyloxyethyl ester
Boc-L-isoleucine acryloyloxyethyl ester
Boc-L-leucine methacryloyloxyethyl ester
Boc-L-leucine acryloyloxyethyl ester
Boc-L-phenylalanyl-L-isoleucine
Boc-L-phenylalanine
Boc-L-valine
Boc-L-alanine
Boc-L-leucine
Boc-L-glycine
Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Methods for Purity and Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure and assessing the purity of Boc-L-isoleucine.
NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. For Boc-L-isoleucine, both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Boc-L-isoleucine typically exhibits characteristic signals for the Boc protecting group, including a singlet around δ 1.4 ppm corresponding to the nine protons of the tert-butyl moiety. Signals from the isoleucine backbone and side chain protons are also observed, with the α-proton typically appearing as a doublet or multiplet in the δ 3.5-4.5 ppm range. The amide proton of the Boc group can be observed as a broad singlet, often in the δ 5.0-6.0 ppm range, though its position can vary with solvent and concentration. The presence of distinct signals for the methyl and ethyl groups in the isoleucine side chain, along with the α-carbon proton, helps confirm the specific stereochemistry and structure. acs.orguni.luchemicalbook.comspectrabase.com Research has demonstrated that ¹H NMR can differentiate between isoleucine and its epimer, allo-isoleucine, by analyzing the chemical shifts and coupling constants of the α-carbon proton. rsc.org
¹³C NMR Spectroscopy: ¹³C NMR provides complementary information by revealing the carbon framework. Key signals include those for the tert-butyl carbons of the Boc group (quaternary carbon around δ 80 ppm, methyl carbons around δ 28 ppm), the carbonyl carbons of the Boc group (around δ 155 ppm) and the carboxylic acid group (around δ 175 ppm), and the various carbons of the isoleucine side chain and backbone. nih.gov
Mass spectrometry is vital for determining the molecular weight and elemental composition of Boc-L-isoleucine, thereby confirming its identity and providing insights into its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
For Boc-L-isoleucine (C₁₁H₂₁NO₄), the expected molecular weight is approximately 231.29 Da. ESI-MS typically detects the protonated molecular ion [M+H]⁺ at m/z 232.15, or adducts with sodium [M+Na]⁺ at m/z 254.14. uni.lunih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for precise determination of the elemental formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the structure by revealing characteristic losses, such as the loss of the tert-butyl group (56 Da) or isobutylene (B52900) (56 Da) from the Boc moiety. nih.gov
Infrared spectroscopy identifies functional groups present in Boc-L-isoleucine by detecting the absorption of specific frequencies of infrared light corresponding to molecular vibrations.
The IR spectrum of Boc-L-isoleucine exhibits characteristic absorption bands. Key peaks include:
A strong absorption around 1679-1700 cm⁻¹ for the carbonyl stretching vibration of the Boc carbamate (B1207046) group. acs.org
Another strong absorption around 1730-1750 cm⁻¹ for the carboxylic acid carbonyl group. acs.org
N-H stretching vibrations for the carbamate NH group typically appear around 3300-3350 cm⁻¹. acs.org
C-H stretching vibrations from the alkyl groups of the isoleucine side chain and the tert-butyl group are observed in the 2850-3000 cm⁻¹ region. acs.org
Bands associated with C-O stretching of the carbamate and ester groups are also present. acs.org
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chirality and stereochemical integrity of Boc-L-isoleucine. It measures the differential absorption of left and right circularly polarized light by chiral molecules.
For Boc-L-isoleucine, CD spectroscopy can confirm its L-configuration. The α-carbon of isoleucine is a chiral center. While Boc-L-isoleucine itself may not produce a strong CD signal in the far-UV region due to the absence of strong chromophores absorbing there (apart from the peptide bond), CD can be used to study derivatives or polymers incorporating Boc-L-isoleucine, or to monitor epimerization during reactions. nih.govacs.orgresearchgate.netresearchgate.netphotophysics.comnsf.gov Studies on polymers derived from Boc-L-isoleucine have utilized CD spectroscopy to confirm the optical activity of the polymer chains. nih.govacs.org The specific rotation, often measured alongside CD, provides a quantitative measure of optical activity. For instance, a specific rotation of +2.7° (c=2, AcOH) has been reported for Boc-L-isoleucine. avantorsciences.com
UV spectroscopy can be employed to monitor reactions involving Boc-L-isoleucine, particularly when a chromophoric group is present or generated. For example, derivatives like Boc-L-isoleucine 4-nitrophenyl ester utilize the nitrophenyl group, which has a strong UV absorbance, to track coupling reactions. chemimpex.com In other contexts, UV detection is a standard method for monitoring the progress of reactions and chromatographic separations involving Boc-L-isoleucine, often at wavelengths around 210-220 nm where the peptide bond absorbs. rsc.org
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for separating Boc-L-isoleucine from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most common technique for assessing the purity of Boc-L-isoleucine. By using appropriate mobile phases (e.g., water/acetonitrile gradients with additives like trifluoroacetic acid) and stationary phases (e.g., C18 columns), Boc-L-isoleucine can be separated from starting materials, by-products, and degradation products. jst.go.jp Purity is typically determined by the peak area percentage at a specific UV detection wavelength (e.g., 210-220 nm). avantorsciences.comsigmaaldrich.comvwr.comsigmaaldrich.comtcichemicals.comcarlroth.com Enantiomeric purity can also be assessed using chiral HPLC columns or after derivatization with chiral reagents. jst.go.jp
Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring reaction progress and assessing the crude purity of Boc-L-isoleucine. acs.orgrsc.orgrsc.orgderpharmachemica.com Using silica (B1680970) gel plates and appropriate solvent systems (e.g., mixtures of ethyl acetate (B1210297)/hexane (B92381) or dichloromethane (B109758)/methanol), Boc-L-isoleucine can be visualized under UV light (often at 254 nm) or by staining. rsc.orgrsc.orgderpharmachemica.com TLC provides a qualitative assessment of reaction completion and purity before more rigorous chromatographic purification.
Compound Name Table
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (Da) |
| Boc-L-isoleucine | (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | 13139-16-7 | C₁₁H₂₁NO₄ | 231.29 |
| N-Boc-L-isoleucine | (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | 13139-16-7 | C₁₁H₂₁NO₄ | 231.29 |
| Boc-Ile-OH | (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | 13139-16-7 | C₁₁H₂₁NO₄ | 231.29 |
| tert-Butoxycarbonyl-L-isoleucine | (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | 13139-16-7 | C₁₁H₂₁NO₄ | 231.29 |
| Boc-L-isoleucine hemihydrate | (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid hemihydrate | 13139-16-7 | C₁₁H₂₁NO₄ · ½ H₂O | 240.31 |
| Boc-L-isoleucine 4-nitrophenyl ester | (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoyl 4-nitrophenyl ester | N/A | C₁₇H₂₂N₂O₆ | 366.37 |
| Boc-Ile-OSu | (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid N-hydroxysuccinimide ester | 3392-08-3 | C₁₅H₂₄N₂O₆ | 328.36 |
| Boc-N-Me-Ile-OH | (2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid | 52498-32-5 | C₁₂H₂₃NO₄ | 245.32 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Boc-L-isoleucine and its derivatives, as well as for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing non-polar stationary phases, such as C18 silica columns, in conjunction with polar mobile phases.
Commonly, mobile phases consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often acidified with acetic acid to improve peak shape and resolution medcraveonline.comnih.gov. A typical RP-HPLC setup for amino acid derivatives might involve a C18 column, a mobile phase gradient of methanol and aqueous buffer (e.g., 10% methanol, 1% acetic acid in water), and detection at a wavelength suitable for the Boc group or other chromophores present, such as 243 nm medcraveonline.com. Flow rates are generally maintained around 0.6 mL/min at a constant temperature, often 25°C medcraveonline.comnih.gov.
HPLC is also instrumental in chiral analysis. Chiral HPLC methods can be specifically developed to distinguish between enantiomers and diastereomers, which is crucial for verifying the absence of epimerization at the α-carbon during synthetic manipulations acs.org. Purity assessments using HPLC typically report values of 99% or higher for Boc-L-isoleucine chemimpex.comglentham.com.
Table 1: Typical HPLC Parameters for Boc-L-isoleucine and Related Compounds
| Parameter | Details | Source |
| Column Type | RP-HPLC, C18 (e.g., Water's XBridgeTM shield RP18 3.5µm) medcraveonline.com; Hydrocarbon columns (C4, C8, C18) nih.gov; Fluorocarbon columns nih.gov | medcraveonline.comnih.gov |
| Mobile Phase | 10% Methanol + 1% Glacial Acetic acid in water medcraveonline.com; Acetonitrile, methanol, ethanol (B145695) nih.gov; Two-eluent, linear gradient nih.gov | medcraveonline.comnih.gov |
| Flow Rate | 0.6 mL/min medcraveonline.com | medcraveonline.com |
| Detection | UV detection at 243 nm medcraveonline.com | medcraveonline.com |
| Purity Assessment | ≥ 99% (Assay) chemimpex.com; ≥ 99.0% glentham.com (for derivative); >95% nih.gov (for derivatives); >96% medcraveonline.com (for derivative) | medcraveonline.comchemimpex.comglentham.comnih.gov |
| Specific Use | Chiral HPLC for epimerization analysis acs.org | acs.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions involving Boc-L-isoleucine and for preliminary assessment of product purity. Standard silica gel plates, often coated with a fluorescent indicator (e.g., F254), are commonly used as the stationary phase nih.govplos.orgresearchgate.netmdpi.com.
Various solvent systems can be employed as the mobile phase, with common choices including mixtures of hexane and ethyl acetate medcraveonline.com, or chloroform, methanol, and aqueous ammonia (B1221849) nih.gov. Visualization of the separated spots is typically achieved using UV light (at 254 nm), or by chemical staining methods such as ninhydrin (B49086) (for free amino groups), iodine vapor, or potassium permanganate (B83412) solutions nih.govplos.orgresearchgate.netmdpi.com. TLC is invaluable for quickly determining the presence of starting materials, intermediates, and products, and for optimizing purification procedures medcraveonline.comacs.orgepo.org.
Table 2: Typical TLC Parameters for Boc-L-isoleucine and Related Reactions
| Parameter | Details | Source |
| Stationary Phase | Silica gel 60 F254 nih.govresearchgate.netmdpi.com; EMD silica gel 60 F254 TLC plates nih.gov; F254 silica-gel precoated sheets (Merck) plos.org | nih.govplos.orgresearchgate.netmdpi.com |
| Mobile Phase | Hexane:ethyl acetate (1:1) medcraveonline.com; CHCl3:MeOH:conc. NH4OH (80:18:2) nih.gov; Hexane:acetone (3:2) google.com; Hexane:ethyl acetate (7:3) plos.org; Hexane:ethyl acetate (4:1) plos.org; Hexane:ethyl acetate (8:2) plos.org | medcraveonline.comnih.govplos.orggoogle.com |
| Visualization | UV light nih.govresearchgate.netmdpi.com; Iodine chamber nih.gov; Ninhydrin ethanolic solution plos.org; Potassium permanganate solution plos.org | nih.govplos.orgresearchgate.netmdpi.com |
| Reported Rf Values | 0.54 (hexane-acetone 3:2) google.com (for a derivative) | google.com |
| Specific Use | Reaction monitoring medcraveonline.comacs.orgplos.orgmdpi.comepo.org | medcraveonline.comacs.orgplos.orgmdpi.comepo.org |
Optical Rotation Measurements
Optical rotation is a fundamental property used to characterize chiral compounds like Boc-L-isoleucine, providing critical information about its enantiomeric purity and stereochemical configuration. The specific rotation, denoted as [α]D, is measured using a polarimeter under defined conditions of temperature, concentration, and solvent.
For Boc-L-isoleucine, a reported specific rotation is [α]D20 = +4 ± 2 º when measured at 20°C in methanol at a concentration of 2 g/100 mL (c=2 in MeOH) chemimpex.com. This positive rotation is characteristic of the L-isomer. Maintaining the correct stereochemistry is vital, as any epimerization during synthesis can lead to the formation of diastereomers with different biological activities and physical properties. Therefore, optical rotation measurements are essential for confirming that the Boc-protected amino acid retains its intended configuration.
Many studies report optical rotation values for derivatives synthesized from Boc-L-isoleucine, which can vary significantly depending on the nature of the derivative, the solvent used, and the concentration. For instance, various derivatives synthesized in one study showed specific rotations ranging from -34° to +12° in dichloromethane acs.org, highlighting the influence of molecular structure on optical activity.
Table 3: Reported Optical Rotation Values for Boc-L-isoleucine and Related Derivatives
| Compound/Derivative | Solvent | Concentration (c) | Temperature (°C) | [α]D Value | Source |
| Boc-L-isoleucine | Methanol | 2 | 20 | +4 ± 2 º | chemimpex.com |
| Derivative (from acs.org) | CH2Cl2 | 1.0 | 20 | +12 º | acs.org |
| Derivative (from acs.org) | CH2Cl2 | 1.0 | 20 | −34 º | acs.org |
| Derivative (from acs.org) | CH2Cl2 | 1.0 | 20 | −18 º | acs.org |
| Derivative (from acs.org) | CH2Cl2 | 1.0 | 20 | −8 º | acs.org |
| Derivative (from acs.org) | CH2Cl2 | 1.0 | 20 | +8 º | acs.org |
| Derivative (from acs.org) | CH2Cl2 | 1.0 | 20 | +12 º | acs.org |
| Derivative (from acs.org) | CH2Cl2 | 1.0 | 20 | +8 º | acs.org |
| Derivative (from google.com) | CHCI3 | 0.79 | 23 | -10.3 º | google.com |
These analytical techniques collectively ensure the quality and identity of Boc-L-isoleucine used in research, underpinning the reliability and reproducibility of studies in peptide chemistry, medicinal chemistry, and biotechnology.
Computational Studies and Theoretical Insights
Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. For Boc-L-isoleucine, DFT calculations can be instrumental in understanding the mechanisms of key chemical transformations. For instance, DFT has been employed to study the deprotection of the tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis. These studies typically involve calculating transition states and activation energies for protonation, fragmentation, and other steps involved in the cleavage of the Boc protecting group under acidic conditions chemrxiv.orgacs.orgnih.govresearchgate.netdergipark.org.tr. Furthermore, DFT can shed light on the conformational preferences of Boc-L-isoleucine, predicting its most stable conformers, which is crucial for understanding its behavior in solution and during interactions with other molecules researchgate.net. While direct DFT studies specifically detailing reaction mechanisms of Boc-L-isoleucine are not extensively published, the principles are well-established for similar Boc-protected amino acids and carbamate (B1207046) functionalities.
Table 1: Illustrative DFT Calculated Energies for Boc Deprotection Mechanism
| Reaction Step | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of Carbamate | 25.3 | 28.1 |
| Fragmentation | 32.1 | 35.5 |
Note: These values are illustrative and based on typical DFT studies of Boc deprotection mechanisms.
Molecular Docking and Binding Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule, typically a protein. For Boc-L-isoleucine, docking studies are often performed on larger molecules or peptides containing this residue to understand their interactions with biological targets. These simulations help identify potential binding sites, predict binding poses, and estimate binding affinities, often expressed as docking scores or inhibition constants x-mol.netiiarjournals.orgnih.govbenthamdirect.comscispace.comresearchgate.netresearchgate.netnih.gov. By analyzing the predicted interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, researchers can pinpoint key residues in the target protein that interact with the Boc-L-isoleucine moiety. This information is vital for structure-based drug design and for optimizing the efficacy of peptide-based therapeutics or inhibitors. For example, studies on other amino acid derivatives have shown that docking can predict binding energies and identify crucial interaction points within protein pockets iiarjournals.orgnih.gov.
Table 2: Hypothetical Molecular Docking Results for a Boc-L-isoleucine Containing Compound
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interactions (Boc-L-isoleucine Moiety) |
|---|---|---|---|
| BOCI-XYZ | Kinase ABC | -9.2 | H-bond with Ser123, Hydrophobic contact with Leu201 |
| BOCI-DEF | Receptor GHI | -8.5 | H-bond with Asp55, Pi-cation interaction with Arg150 |
Note: These values are illustrative and represent typical outputs from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. While direct QSAR studies focusing solely on Boc-L-isoleucine are uncommon, QSAR principles are applied to analyze derivatives or peptides incorporating Boc-L-isoleucine to understand how structural modifications influence biological outcomes sci-hub.sescience.govmdpi.comnih.govresearchgate.net. These studies involve selecting relevant molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) and correlating them with experimentally determined activity data (e.g., IC50 values, binding constants). The goal is to develop predictive models that can guide the design of new compounds with enhanced activity or desired properties. For instance, QSAR has been used to identify structural features critical for inhibiting multidrug resistance proteins or for predicting binding constants to serum albumin nih.govresearchgate.net.
Table 3: Illustrative QSAR Model Performance Metrics
| Model Type | Key Descriptors Used | Biological Activity Measured | R² | Q² |
|---|---|---|---|---|
| MLR | LogP, MR, SA | IC50 (nM) | 0.88 | 0.79 |
| RBFNN | Topological Indices | Binding Constant (log K) | 0.92 | 0.85 |
Note: R² (coefficient of determination) and Q² (cross-validated coefficient) are common metrics for QSAR model performance. These values are illustrative.
Molecular Modeling for Protein-Ligand Interactions
Molecular modeling encompasses a broader range of computational techniques than just docking, including molecular dynamics (MD) simulations, conformational analysis, and free energy calculations. These methods provide a dynamic view of how Boc-L-isoleucine, as part of a larger molecule or peptide, interacts with protein targets over time. MD simulations can reveal the stability of protein-ligand complexes, identify transient interactions, and track conformational changes in both the ligand and the protein benthamdirect.comresearchgate.netru.nlnih.govmdpi.comqut.edu.aumdpi.com. By analyzing parameters such as root-mean-square deviation (RMSD) and hydrogen bond occupancy, researchers can gain a deeper understanding of the binding mechanism and the factors contributing to binding affinity. These advanced modeling techniques are crucial for understanding protein folding, peptide self-assembly, and the detailed molecular basis of biological recognition events involving amino acid residues like isoleucine mdpi.commdpi.com.
Table 4: Representative Molecular Dynamics Simulation Parameters
| Simulation Type | Protein Target | Simulation Time (ns) | Average RMSD (Å) | Key Interaction Stability (e.g., H-bond occupancy) |
|---|---|---|---|---|
| MD | Enzyme Z | 100 | 2.5 | H-bond (Boc-N to Tyr150): 85% |
| MD | Receptor Y | 50 | 3.1 | Hydrophobic contact (Ile side chain to Phe210): 92% |
Note: RMSD (Root Mean Square Deviation) indicates the flexibility of the molecule. H-bond occupancy reflects the persistence of hydrogen bonds. These are illustrative values.
Q & A
What are the standard protocols for synthesizing Boc-L-isoleucine, and how do reaction conditions influence yield and purity?
Basic Question
Boc-L-isoleucine is typically synthesized via tert-butoxycarbonyl (Boc) protection of L-isoleucine using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system. Key reagents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are employed to activate the carboxyl group for subsequent coupling reactions . Solubility in methanol and insolubility in water necessitate purification via recrystallization or chromatography. Yield optimization requires precise pH control (8–9) and anhydrous conditions to prevent Boc-group cleavage.
Which analytical techniques are most robust for confirming the stereochemical integrity and purity of Boc-L-isoleucine?
Basic Question
High-resolution NMR (¹H/¹³C) is critical for verifying stereochemistry, particularly the (2S,3S) configuration, via coupling constants and chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons). HPLC with chiral columns and mass spectrometry (ESI-MS, [M+H]+ = 232.3) validate purity (>98%) and molecular identity. X-ray crystallography may resolve ambiguities in crystalline samples .
How can researchers mitigate racemization risks during Boc-L-isoleucine incorporation into peptide sequences?
Advanced Question
Racemization at the α-carbon occurs under basic or high-temperature conditions. Strategies include:
- Using coupling reagents like HOBt or Oxyma to minimize base exposure.
- Conducting reactions at 0–4°C in dimethylformamide (DMF) or dichloromethane (DCM).
- Monitoring enantiomeric excess via circular dichroism (CD) or Marfey’s reagent derivatization .
Comparative studies of coupling reagents (e.g., HATU vs. EDAC) can quantify racemization rates .
What methodological approaches resolve contradictions in Boc-L-isoleucine solubility data across studies?
Advanced Question
Discrepancies in solubility (e.g., methanol vs. DMSO) often stem from variations in temperature, solvent purity, or crystallinity. Researchers should:
- Replicate conditions from conflicting studies (e.g., 25°C vs. 40°C).
- Use dynamic light scattering (DLS) to detect aggregates.
- Apply Hansen solubility parameters to predict solvent compatibility.
Cross-validation with thermogravimetric analysis (TGA) clarifies hygroscopic effects .
How does the Boc group influence the conformational stability of peptides containing L-isoleucine?
Advanced Question
The bulky tert-butyl group restricts backbone flexibility, favoring β-sheet or α-helix formation depending on adjacent residues. Studies using 2D NMR (NOESY) and molecular dynamics simulations reveal steric clashes in polyproline helices but enhanced stability in β-hairpins. Comparative analysis with Fmoc-protected isoleucine highlights Boc’s role in minimizing side-chain interactions .
What are the best practices for characterizing Boc-L-isoleucine degradation under acidic or oxidative conditions?
Advanced Question
Acidic cleavage of the Boc group generates CO₂ and tert-butanol, monitored via FT-IR (loss of C=O stretch at 1690 cm⁻¹) and gas chromatography. Oxidative degradation pathways are assessed using accelerated stability testing (40°C/75% RH) with LC-MS to identify byproducts like hydroxypentanoic acid derivatives. Storage at –20°C in inert atmospheres is recommended .
How can researchers optimize Boc-L-isoleucine’s coupling efficiency in solid-phase peptide synthesis (SPPS)?
Advanced Question
Coupling efficiency depends on resin swelling, activation time, and steric hindrance. Design experiments to:
- Compare pre-activation (30 min) vs. in-situ activation.
- Evaluate microwave-assisted synthesis for reduced reaction time.
- Use Kaiser tests or FT-IR monitoring to track real-time coupling.
Data tables comparing yields under varying DMF/HOBt ratios are essential .
What strategies validate the enantiomeric purity of Boc-L-isoleucine in complex matrices?
Advanced Question
Chiral derivatization with (+)-FLEC followed by LC-MS/MS achieves detection limits <0.1% for D-isoleucine. Alternatively, enzymatic assays using L-amino acid oxidase quantify undesired enantiomers. Cross-validate with X-ray diffraction for absolute configuration .
How do solvent polarity and additives affect Boc-L-isoleucine crystallization kinetics?
Advanced Question
Crystallization studies using polarized light microscopy and differential scanning calorimetry (DSC) show that ethanol/water mixtures (70:30) yield monoclinic crystals with higher purity than acetonitrile. Additives like seed crystals or surfactants (e.g., CTAB) reduce nucleation time. PXRD patterns correlate solvent polarity with crystal habit .
What computational models predict Boc-L-isoleucine’s reactivity in non-standard environments (e.g., ionic liquids)?
Advanced Question
Density functional theory (DFT) simulations of transition states in ionic liquids (e.g., [BMIM][PF₆]) reveal reduced activation energies due to charge stabilization. Compare with experimental kinetic data (Arrhenius plots) to validate models. Solvent descriptors like Kamlet-Taft parameters improve prediction accuracy .
Methodological Guidance
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies .
- Experimental Design : Use PICO (Population: Boc-L-isoleucine; Intervention: synthesis method; Comparison: alternative protecting groups; Outcome: yield/purity) to structure hypotheses .
- Ethical Reporting : Disclose solvent waste protocols and characterization data per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
